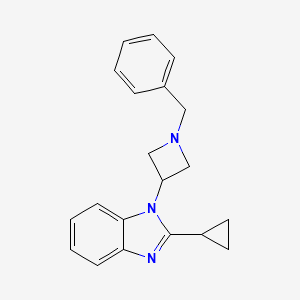

![molecular formula C20H18N4O2S B6459713 3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2548989-00-8](/img/structure/B6459713.png)

3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[4-(Quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione (QPBTD) is an organobenzothiazole compound with a wide range of applications in scientific research. It is a member of the benzothiazole family, which is composed of heterocyclic aromatic compounds that are known to be biologically active. QPBTD has been used in a variety of scientific research applications, including as an inhibitor of enzymes and as an antioxidant. The compound has also been studied for its potential to modulate the activity of certain proteins.

Scientific Research Applications

3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has been used in a variety of scientific research applications. It has been studied as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been studied for its potential to modulate the activity of certain proteins, such as histone deacetylases (HDACs). In addition, this compound has been studied as an antioxidant, and has been found to be effective at scavenging free radicals and reducing oxidative damage.

Mechanism of Action

Target of Action

The compound 3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It has been found to exhibit antibacterial activity , suggesting that its primary targets are likely bacterial cells.

Mode of Action

It is known that similar compounds act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by binding to certain receptors, thereby inhibiting their normal function.

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist , it may affect pathways related to these neurotransmitters. For instance, it could potentially interfere with the synthesis, release, or reuptake of these neurotransmitters, thereby affecting neural signaling.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drug-like properties of a compound, including parameters such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors, which can impact a compound’s bioavailability.

Result of Action

Similar compounds have been found to exhibit antibacterial activity , suggesting that this compound may also have the ability to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a relatively simple compound to synthesize, and the reaction is typically complete within 4-6 hours. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound can be toxic at high concentrations, and should be handled with caution in the laboratory.

Future Directions

There are a number of potential future directions for research on 3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential to modulate the activity of certain proteins. In addition, further studies could be conducted to explore the compound’s potential to inhibit the activity of certain enzymes, such as COX-2 and LOX. Finally, further studies could be conducted to explore the compound’s potential to reduce oxidative damage and scavenge free radicals.

Synthesis Methods

3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can be synthesized from the reaction of 4-chloroquinoline, piperazine, and benzothiazole-1,1-dione. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at a temperature of 130-140°C. The reaction is generally complete within 4-6 hours. The product is then isolated by recrystallization in ethanol.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as quinoline and benzothiazole derivatives, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of non-covalent bonds, such as hydrogen bonds and π-π stacking interactions, which can influence the activity of the target biomolecules .

Cellular Effects

Similar compounds have been shown to exhibit antibacterial activity, suggesting that they may influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

3-(4-quinolin-4-ylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c25-27(26)19-8-4-2-6-16(19)20(22-27)24-13-11-23(12-14-24)18-9-10-21-17-7-3-1-5-15(17)18/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKMLYIQJLEMQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=NC3=CC=CC=C32)C4=NS(=O)(=O)C5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-3-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6459638.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6459641.png)

![3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B6459644.png)

![1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane](/img/structure/B6459653.png)

![7-methoxy-3-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6459665.png)

![3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6459667.png)

![2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid](/img/structure/B6459670.png)

![3-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6459678.png)

![4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile](/img/structure/B6459682.png)

![3-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459688.png)

![2-cyclopropyl-4,5-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6459701.png)

![2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6459705.png)

![3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459729.png)